1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Description
1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring
Properties
IUPAC Name |
1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-10(21)20-7-5-11(6-8-20)14(22)19-13-4-2-3-12(9-13)15(16,17)18/h2-4,9,11H,5-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLDUFNUHWNUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine in the presence of an acid catalyst to form the corresponding imine. This imine is then reduced to the amine, which is subsequently acetylated using acetic anhydride to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. Potential molecular targets include enzymes and receptors involved in key biological processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-acetyl-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide: The trifluoromethyl group is positioned differently, which can affect the compound’s reactivity and interactions with biological targets.
1-acetyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
